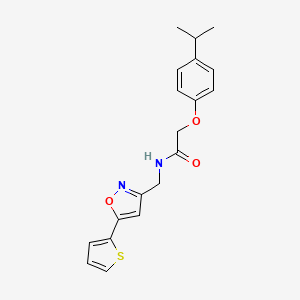![molecular formula C15H14N4O3S4 B2752252 2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide CAS No. 1242969-04-5](/img/structure/B2752252.png)
2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Wissenschaftliche Forschungsanwendungen
Antitumor Agents and DHFR Inhibitors
Compounds within the same chemical family have been extensively studied for their potential as antitumor agents and dihydrofolate reductase (DHFR) inhibitors. For example, research into classical and nonclassical analogues of these compounds has shown them to be potent inhibitors of DHFR from various pathogens, demonstrating significant antitumor activities in vitro. Such compounds are synthesized through a series of reactions involving key intermediates and demonstrate potent inhibitory effects on tumor cell growth, owing to their action as dual inhibitors of thymidylate synthase (TS) and DHFR, highlighting their potential in cancer therapy (Gangjee et al., 2007).
Antimicrobial Activity
The synthesis and evaluation of novel derivatives have also been explored for their antimicrobial properties. Specific modifications in their structure have led to compounds with significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. For instance, certain synthesized compounds demonstrated high activity against a range of bacterial strains, underscoring the versatility of this chemical scaffold in the development of new antimicrobial agents (Hafez et al., 2017).
Antiviral Agents
Additionally, derivatives of this chemical family have been investigated for their antiviral properties, particularly against HIV-1. The introduction of pyrimidine bases into the structure has enhanced the potency of these inhibitors, indicating a promising approach for developing antiviral therapies. Such compounds exhibit remarkable enzyme inhibitory and antiviral activity, with potential applications in the treatment of drug-resistant HIV-1 variants (Zhu et al., 2019).
Receptor Antagonists
Research has also extended to the development of receptor antagonists, where certain derivatives have been identified as potent ligands for the histamine H4 receptor (H4R). These studies involve optimizing the core structure to improve potency, leading to compounds that exhibit significant anti-inflammatory and antinociceptive activities in animal models, supporting the potential therapeutic applications of H4R antagonists in pain management (Altenbach et al., 2008).
Zukünftige Richtungen
The compound and its derivatives have immense potential for innovative breakthroughs in drug development, catalysis, and material sciences. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Eigenschaften
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S4/c16-14-11(26(21,22)13-4-2-6-24-13)8-18-15(19-14)25-9-12(20)17-7-10-3-1-5-23-10/h1-6,8H,7,9H2,(H,17,20)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCMJFHMKCTPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)
![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)
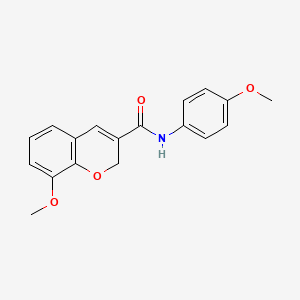
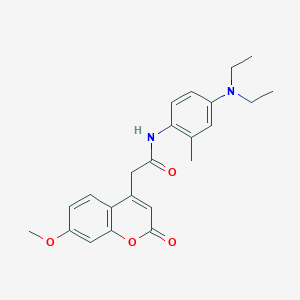


![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)
![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)
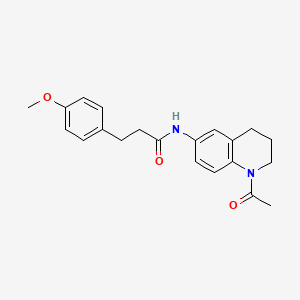
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)
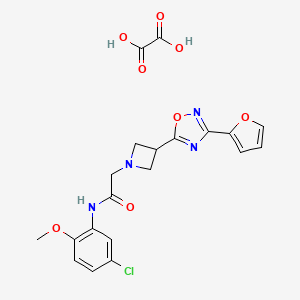
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)
